molecular formula C8H8N2O B1633203 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole CAS No. 358332-83-9

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole

Cat. No.: B1633203
CAS No.: 358332-83-9
M. Wt: 148.16 g/mol
InChI Key: LIOQRAJWZDIOEH-UHFFFAOYSA-N
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Description

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole is a heterocyclic compound that features both pyrrole and oxazole rings

Scientific Research Applications

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrrole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The exact mechanism of action of 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1H-pyrrole-2-carboxylic acid
  • 3-(1H-pyrrol-1-yl)-1,2-oxazole
  • 5-methyl-1,2-oxazole

Comparison

Compared to its analogs, 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole is unique due to the presence of both pyrrole and oxazole rings, which may confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-methyl-3-pyrrol-1-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-7-6-8(9-11-7)10-4-2-3-5-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOQRAJWZDIOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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